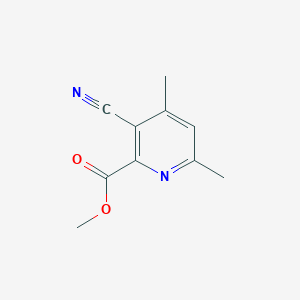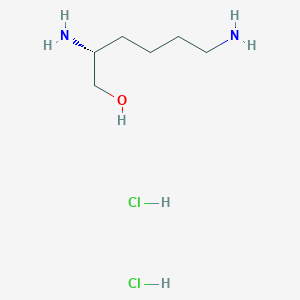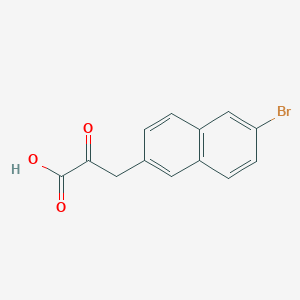
3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid is an organic compound that belongs to the class of naphthyl derivatives This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and a keto group attached to the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid typically involves the bromination of 2-naphthol followed by a series of reactions to introduce the keto and propanoic acid groups. One common method involves the following steps:
Bromination: 2-naphthol is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 6-bromo-2-naphthol.
Formation of the Propanoic Acid Derivative: The brominated naphthol is then reacted with a suitable reagent to introduce the propanoic acid group, often involving the use of acetic anhydride and a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyl derivatives.
科学研究应用
3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of 3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid.
2-Naphthol: The parent compound from which 6-bromo-2-naphthol is derived.
3-(6-Bromo-2-naphthyl)oxypropanoic Acid: A structurally similar compound with an ether linkage instead of a keto group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
属性
分子式 |
C13H9BrO3 |
|---|---|
分子量 |
293.11 g/mol |
IUPAC 名称 |
3-(6-bromonaphthalen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-11-4-3-9-5-8(1-2-10(9)7-11)6-12(15)13(16)17/h1-5,7H,6H2,(H,16,17) |
InChI 键 |
XPVPURHQMGZUTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

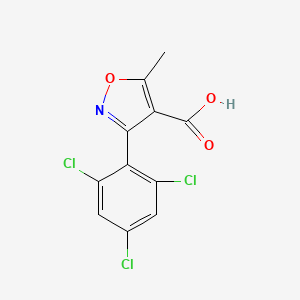
![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
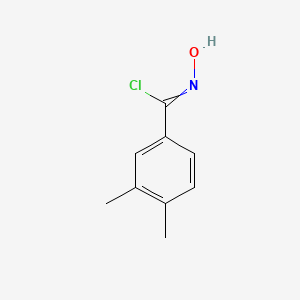
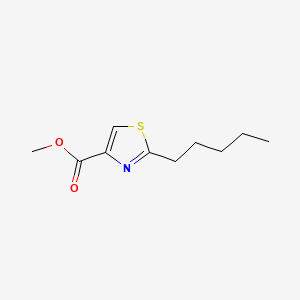
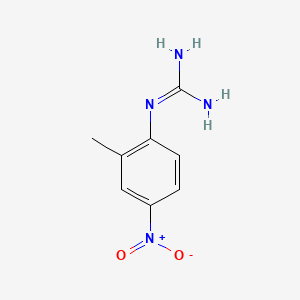
![Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)
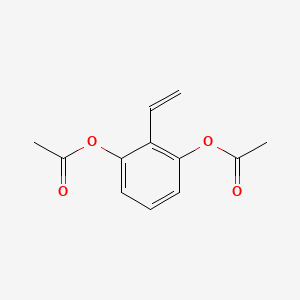
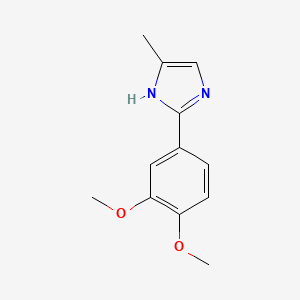
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)

